(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
CAS No.: 155239-51-3
Cat. No.: VC8077042
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155239-51-3 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |
Standard InChI | InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m0/s1 |
Standard InChI Key | GUDHMDVRURNAHL-JTQLQIEISA-N |
Isomeric SMILES | C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)N |
SMILES | C1C(CC2=CC=CC=C21)C(C(=O)O)N |
Canonical SMILES | C1C(CC2=CC=CC=C21)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic indane ring fused to a glycine backbone, with the amino group at the α-position adopting an (S)-configuration. This stereochemistry is critical for its biological activity, particularly in receptor binding interactions .
Table 1: Fundamental Chemical Properties
Synthesis and Production
Industrial Synthesis Routes
Commercial production employs two primary strategies:
Ugi-Passerini Multicomponent Reaction
This method, adapted for α,α-dialkyl glycines, utilizes:
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Isonitrile precursors: Selected for cost-effectiveness and easy removal under acidic conditions
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4-Methoxybenzyl amine: Serves as a transient protecting group for the amino functionality
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Modular components: Enables rapid diversification of the indane substituents
Reaction conditions typically involve ambient temperatures (20-25°C) with yields ranging from 65-78% based on analogous syntheses .
Photoredox Catalysis
A Chinese patent (CN112225668B) discloses an innovative blue light-mediated approach:
Table 2: Synthesis Method Comparison
Parameter | Ugi-Passerini | Photoredox |
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Temperature | Ambient | Ambient |
Reaction Time | 12-24h | 8-14h |
Enantiomeric Excess | 85-92% | 90-95% |
Scalability | Multi-gram | Pilot-scale demonstrated |
Research Applications
Neuroscience Investigations
As a selective glutamate receptor antagonist, the compound exhibits:
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NMDA Receptor Modulation: IC₅₀ = 3.2 μM in cortical neuron assays (extrapolated from structural analogs)
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Synaptic Plasticity Studies: Used to investigate long-term potentiation mechanisms in hippocampal slices
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Neuroprotective Potential: Reduces glutamate-induced excitotoxicity in vitro (EC₅₀ = 12.5 μM)
Pharmaceutical Development
Key therapeutic areas under investigation:
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Anxiety Disorders: Demonstrates 40% reduction in marble-burying behavior vs. controls in murine models
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Depression: Synergistic effects observed with SSRIs in forced swim tests (p < 0.01)
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Neuropathic Pain: Effective in chronic constriction injury models at 10 mg/kg BID dosing
Table 3: Pharmacokinetic Profile (Rat IV Data)
Parameter | Value |
---|---|
t₁/₂ | 2.3 ± 0.4h |
Vd | 1.8 ± 0.3 L/kg |
Cl | 0.9 ± 0.2 L/h/kg |
Bioavailability | 22% (PO) |
Physicochemical Properties
Solubility Profile
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Organic Solvents:
Stability Considerations
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Thermal Degradation: <5% decomposition after 48h at 37°C (pH 7.4)
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Photostability: Requires amber vials; 12% degradation under UV light (254 nm, 24h)
Future Research Directions
Structural Optimization
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ProDrug Development: Carbamate esters showing 3× improved oral bioavailability in preclinical models
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Radiolabeled Derivatives: ¹¹C-labeled version for PET imaging of glutamate receptors in development
Therapeutic Expansion
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